molecular formula C16H13ClFNO4 B4182155 2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4182155
M. Wt: 337.73 g/mol
InChI Key: CHVSTHTVBLXWKU-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenoxy group and a dihydro-benzodioxinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Benzodioxinyl Amine: The phenoxy intermediate is then coupled with 2,3-dihydro-1,4-benzodioxin-6-ylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Agrochemicals: Studied for its potential use as a pesticide or herbicide.

    Materials Science: Explored for its properties in the development of new materials or polymers.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agrochemicals, it may act on biological pathways in pests or plants, leading to their control or eradication.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: can be compared with other acetamide derivatives that have similar structural features.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the chloro-fluorophenoxy group.

    2-(3-chloro-4-fluorophenoxy)acetamide: Lacks the dihydro-benzodioxinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4/c17-12-8-11(2-3-13(12)18)23-9-16(20)19-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7-8H,5-6,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVSTHTVBLXWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
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2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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